Pyridine-d5 N-oxide

Description

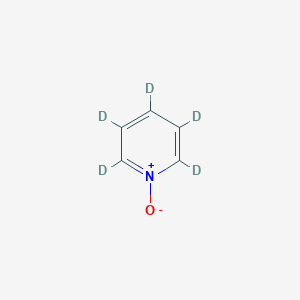

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVXOBCQQYKLDS-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584118 | |

| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19639-76-0 | |

| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-d5 N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Pyridine-d5 N-oxide?

Technical Monograph: Pyridine-d5 N-Oxide

Introduction: The Deuterated Metabolite & Probe

Pyridine-d5 N-oxide (CAS: 19639-76-0) is the fully deuterated isotopologue of pyridine N-oxide. While often overshadowed by its parent compound, pyridine-d5 (a common NMR solvent), the N-oxide variant serves a critical role in high-precision metabolomics and mechanistic organic chemistry.

Its primary utility lies in drug metabolism studies . The oxidation of the pyridine nitrogen is a fundamental metabolic pathway (via CYP450 enzymes) for pyridine-containing pharmacophores. Using a deuterated standard allows researchers to quantify this specific metabolite using mass spectrometry (MS) without interference from endogenous background signals, utilizing the unique mass shift (

Physical Characterization

Pyridine-d5 N-oxide shares the macroscopic physical traits of its proteo-analog but differs in isotopic mass and spectroscopic signature.

Key Physical Properties Table

| Property | Value / Description | Note |

| Formula | ||

| Molecular Weight | 100.13 g/mol | +5.03 Da shift vs. proteo-analog |

| Appearance | Colorless to pale yellow solid | Often deliquescent (absorbs moisture) |

| Melting Point | 61 – 65 °C | Literature value (Proteo-analog) |

| Boiling Point | 270 °C | Decomposes at high heat |

| Solubility | High: Water, Methanol, DCM | Hygroscopic nature requires dry storage |

| Isotopic Purity | Typically | Critical for MS quantitation |

| Flash Point | 143 °C | Closed cup |

Expertise Insight – Handling & Storage: The most common failure mode with this reagent is water contamination . Pyridine N-oxides are hygroscopic / deliquescent.

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Validation: If the solid appears "wet" or gummy, it has absorbed atmospheric water. This does not necessarily degrade the molecule chemically but will introduce a massive

peak in NMR and alter the effective concentration for gravimetric standards. Recrystallization from dry acetone/ether can restore the solid form.

Chemical Profile & Reactivity

The chemistry of Pyridine-d5 N-oxide is dominated by the dipole of the

-

Electrophilic Substitution: Unlike pyridine (which is deactivated), the N-oxide group donates electron density back into the ring (resonance effect), activating the C2 and C4 positions for nitration or halogenation, while the inductive effect deactivates them. The resonance effect typically wins for strong electrophiles.

-

Deoxygenation: The N-oxide oxygen can be removed (reduced) using phosphines (

) or metals (Zn/AcOH), reverting it to Pyridine-d5. -

Isotope Effect: The deuterium substitution (

vs

Spectroscopic Analysis (NMR & MS)

Mass Spectrometry (MS)

-

Parent Ion (

): m/z ~100.1 (vs 95.1 for non-deuterated). -

Fragmentation: Loss of Oxygen (

) is a common fragmentation pathway, leading to a peak at m/z ~84 (Pyridine-d5 cation).

Nuclear Magnetic Resonance ( H NMR)

In a fully deuterated sample (99.8% D), the

-

Distinction from Pyridine-d5: It is vital to distinguish the N-oxide from the unoxidized starting material. The N-oxide functionality shifts the ring protons upfield (shielded) relative to the pyridinium ion but downfield relative to neutral pyridine for certain positions due to the complex interplay of induction and resonance.

Diagnostic Residual Shifts (in

| Position | Pyridine-d5 Residuals ( | Pyridine-d5 N-oxide Residuals ( | Shift Direction (Oxidation) |

| H-2 / H-6 | ~8.60 - 8.74 | ~8.25 - 8.30 | Upfield (Shielded) |

| H-4 (Para) | ~7.60 - 7.65 | ~7.35 - 7.40 | Upfield (Shielded) |

| H-3 / H-5 | ~7.20 - 7.25 | ~7.30 - 7.35 | Slight Downfield/Neutral |

Note: Values are approximate and solvent-dependent. The upfield shift of the ortho protons (H2/6) is the primary indicator of successful N-oxidation.

Experimental Protocols

Workflow 1: Synthesis via m-CPBA Oxidation

This protocol outlines the conversion of Pyridine-d5 to its N-oxide.[1][2] This is a self-validating protocol where the disappearance of the starting material is monitored by TLC or GC-MS.

Reagents:

-

Pyridine-d5 (1.0 eq)[3]

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 70-75% purity)

-

Dichloromethane (DCM) (Solvent)

-

Potassium Carbonate (

) (Wash)

Step-by-Step Protocol:

-

Dissolution: Dissolve Pyridine-d5 (e.g., 1.0 g) in DCM (20 mL) in a round-bottom flask. Chill to 0°C in an ice bath.

-

Addition: Slowly add m-CPBA (1.2 eq) portion-wise over 15 minutes. Reason: Exothermic reaction; controlling temp prevents over-oxidation or decomposition.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours.

-

Checkpoint (Validation): Spot TLC (MeOH/DCM 1:9). Pyridine-d5 is less polar (higher

); N-oxide is highly polar (low -

Quench & Wash:

-

Filter off precipitated m-chlorobenzoic acid (byproduct).

-

Wash filtrate with saturated aqueous

(3x) to remove excess acid. -

Critical Step: The product is water-soluble. Do not discard the aqueous layer without checking. For high yield, back-extract the aqueous layer with DCM or Chloroform.

-

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: If necessary, recrystallize from Acetone/Ether or sublime under vacuum.

Visual Workflow: Synthesis Pathway

Caption: Chemical synthesis workflow converting Pyridine-d5 to Pyridine-d5 N-oxide using m-CPBA oxidation.

Workflow 2: Metabolic Pathway (CYP450)

In drug development, this compound is often used to map the metabolic fate of pyridine rings.

Caption: Biological N-oxidation pathway mediated by Cytochrome P450 enzymes, detectable via mass spectrometry.

Safety & Handling (MSDS Summary)

-

Hazards: Skin and eye irritant (H315, H319).[4][5] May cause respiratory irritation (H335).[5]

-

Energetic Warning: N-oxides are potentially energetic. While pyridine N-oxide is generally stable, avoid heating crude reaction mixtures containing peracids to dryness without testing for peroxides.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Sigma-Aldrich. Pyridine-d5 N-oxide Product Specification & Safety Data Sheet.Link

-

ChemicalBook. Pyridine N-oxide Properties and Synthesis.Link

-

Gajeles, G., et al. Maleic Anhydride Derivatives as Catalysts for N-oxidation of Pyridine using Hydrogen Peroxide.[6] Royal Society of Chemistry, Supporting Info (NMR Data).[6] Link

-

Org. Synth. Pyridine-N-oxide Synthesis Protocol (Peracetic Acid Method). 1953, 33, 79. Link

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart (Residual Shifts).Link

Sources

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. Pyridine-d5, for NMR, 99 atom % D 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

Technical Guide: High-Purity Pyridine-d5 N-oxide in Pharmaceutical R&D

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a specialized deuterated isotopologue critical to advanced pharmaceutical research, specifically in Metabolite Identification (MetID) and Mechanistic NMR studies . Unlike common deuterated solvents (e.g., DMSO-d6, CDCl3), Pyridine-d5 N-oxide serves a dual role: it acts as a stable isotope-labeled internal standard for quantifying N-oxide metabolites and as a probe for investigating reaction mechanisms involving pyridine motifs.

This guide provides a rigorous technical analysis of the commercial landscape, critical quality attributes (CQAs), and validation protocols required to ensure data integrity in drug development pipelines.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in analytical workflows, researchers must define "high purity" beyond simple percentages. The following specifications represent the Gold Standard for pharmaceutical-grade Pyridine-d5 N-oxide.

The "Gold Standard" Specification Table

| Parameter | Specification | Scientific Rationale |

| Isotopic Enrichment | ≥ 98 atom % D | High enrichment minimizes residual proton signals (H-NMR) that obscure metabolite peaks in the aromatic region (7.0–8.5 ppm).[1] |

| Chemical Purity | ≥ 98% (HPLC/GC) | Impurities (e.g., unreacted Pyridine-d5) can act as nucleophiles, altering reaction kinetics in mechanistic studies. |

| Water Content | ≤ 0.5% (Karl Fischer) | Critical: N-oxides are hygroscopic/deliquescent. Excess water accelerates deoxygenation and alters chemical shifts. |

| Appearance | White to Off-white Solid | Yellowing indicates photochemical degradation or presence of free iodine/impurities from synthesis. |

| Mass Shift | M+5 | Confirms full deuteration of the pyridine ring (C5D5NO), essential for mass spectrometry tracking. |

Part 2: Commercial Landscape & Supplier Analysis

The supply chain for Pyridine-d5 N-oxide is bifurcated into Primary Manufacturers (who perform the deuteration/oxidation) and Distributors (who repackage).

Major Suppliers Comparison

| Supplier | Product Code | Purity Spec | Packaging Format | Best Application |

| Sigma-Aldrich (Merck) | 520543 | 98 atom % D | Glass Bottle (1g) | General Synthesis, NMR Reference |

| Cambridge Isotope Labs (CIL) | Custom/Catalog | ≥ 98% D | Ampoules / Septum Vials | Quantitation, Trace Analysis |

| BOC Sciences | Custom | ≥ 99% (Chem) | Bulk / Custom | Scale-up Synthesis, LC-MS Standards |

| Deutero GmbH | Various | 99 atom % D | Ampoules | High-Sensitivity NMR |

Field Insight: For quantitative NMR (qNMR) or trace metabolite identification, ampoule packaging (CIL/Deutero) is superior to screw-cap bottles (Sigma/Merck) because Pyridine N-oxide is deliquescent. Once a bottle is opened, atmospheric moisture ingress is immediate, compromising the titer.

Part 3: Synthesis & Degradation Logic (The "Why")

Understanding the chemical origin of the material allows researchers to predict potential impurities. Pyridine-d5 N-oxide is typically synthesized via the oxidation of Pyridine-d5 using peracids (e.g., peracetic acid or mCPBA).

Impurity Profile & Degradation Risks[3]

-

Residual Pyridine-d5: Result of incomplete oxidation.

-

Deoxygenation: Under thermal stress or UV exposure, the N-oxide can revert to the parent pyridine.

-

Photochemical Rearrangement: Exposure to light can induce rearrangement to 2-pyridone isomers.

Visualization: Synthesis & Stability Pathway

The following diagram illustrates the synthesis route and critical degradation nodes that researchers must monitor.

Caption: Figure 1. Synthesis pathway of Pyridine-d5 N-oxide and critical degradation vectors (Deoxygenation and Photochemical rearrangement) requiring control.

Part 4: Quality Control & Validation Protocol (The "Trust")

As a self-validating system, every batch of Pyridine-d5 N-oxide received must undergo a Goods Inward Inspection . Do not rely solely on the Certificate of Analysis (CoA).

Protocol: The "Triple-Check" Validation

Step 1: Visual Integrity Check

-

Action: Inspect the solid.

-

Pass Criteria: White crystalline solid.

-

Fail Criteria: Yellow/Brown discoloration or "wet" appearance (indicates deliquescence).

Step 2: H-NMR Isotopic Purity Assay

-

Objective: Confirm D-enrichment and absence of parent Pyridine-d5.

-

Method: Dissolve ~10 mg in CDCl3 (or D2O).

-

Key Signals to Monitor:

-

Pyridine N-oxide (Residual H): Look for small residual peaks. N-oxide protons are shifted downfield compared to pyridine but distinct.

-

Parent Pyridine Impurity: Check for signals at ~8.6 ppm (alpha-protons of unoxidized pyridine).

-

Calculation:

-

Step 3: Water Content Verification

-

Method: Karl Fischer (Coulometric).

-

Limit: Must be < 0.5% w/w.

-

Why? If used as a reaction solvent or mechanistic probe, water acts as a proton source, confounding deuterium exchange studies.

Visualization: QC Decision Tree

Caption: Figure 2. Goods Inward Quality Control (QC) workflow ensuring material integrity before experimental use.

Part 5: Handling & Storage Guidelines

Due to the hygroscopic nature of N-oxides, improper storage is the leading cause of material failure.

-

Temperature: Store at 2–8°C (Refrigerated) .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: After initial opening, parafilm is insufficient. Transfer to a desiccator or reseal in a vial with a Teflon-lined cap.

-

Handling: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

References

-

Sigma-Aldrich (Merck). Pyridine-d5 N-oxide Product Specification (Product #520543). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24874146, Pyridine-d5 N-oxide. Retrieved from

-

Organic Syntheses. Pyridine-N-oxide Preparation Protocols. Coll. Vol. 3, p. 619 (1955). Retrieved from

-

Cambridge Isotope Laboratories. Deuterated Solvents and Reagents Catalog. Retrieved from [2][3]

Sources

Pyridine-d5 N-oxide CAS number and chemical identifiers.

Advanced Isotopic Labeling in Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary

Pyridine-d5 N-oxide (CAS 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, a fundamental heterocyclic pharmacophore and metabolic byproduct. In the context of modern drug development, this compound serves as a critical internal standard for quantitative mass spectrometry (LC-MS/MS) and as a mechanistic probe in metabolic stability studies.

This technical guide outlines the physiochemical profile, synthesis methodology, and application of Pyridine-d5 N-oxide in identifying metabolic "soft spots" and quantifying N-oxidation pathways in pyridine-containing chemical entities.

Part 1: Chemical Identity & Physiochemical Profile

The deuterated analog differs from the natural abundance isotopologue by the substitution of five hydrogen atoms with deuterium (

Table 1: Chemical Datasheet

| Property | Specification |

| Chemical Name | Pyridine-d5 N-oxide |

| CAS Number | 19639-76-0 |

| Synonyms | Pyridine-N-oxide-d5; Hexadeuteropyridine N-oxide |

| Molecular Formula | C |

| Molecular Weight | 100.14 g/mol (vs. 95.10 g/mol for non-deuterated) |

| Isotopic Purity | Typically ≥ 98 atom % D |

| Appearance | Hygroscopic, colorless to pale yellow solid |

| Melting Point | 61–65 °C (Lit.)[1][2][3] |

| Solubility | Highly soluble in water, methanol, ethanol, and DCM |

| Stability | Hygroscopic; store under inert atmosphere (Argon/Nitrogen) at 2-8°C |

Part 2: Synthesis & Manufacturing Protocol

Rationale for Method Selection

The oxidation of Pyridine-d5 (CAS 7291-22-7) to its N-oxide form must be performed with high atom economy to conserve the expensive deuterated starting material. While hydrogen peroxide/acetic acid is a classic method, it often requires harsh conditions. The Urea Hydrogen Peroxide (UHP) / Phthalic Anhydride method or m-Chloroperoxybenzoic acid (mCPBA) oxidation is preferred for laboratory-scale synthesis due to milder conditions and easier workup.

The protocol below utilizes mCPBA in dichloromethane (DCM), a standard method ensuring high conversion rates and minimal over-oxidation.

Experimental Protocol: Oxidation of Pyridine-d5

Reagents:

-

Pyridine-d5 (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Potassium Carbonate (saturated aq. solution)

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-d5 (e.g., 500 mg, 5.9 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add mCPBA (1.2 eq) portion-wise over 15 minutes. Note: Exothermic reaction; maintain temperature < 5 °C to prevent decomposition.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–18 hours. Monitor reaction progress via TLC (DCM/MeOH 9:1) or GC-MS.

-

Quenching & Workup:

-

Once conversion is complete, cool the mixture back to 0 °C.

-

Filter off the precipitated m-chlorobenzoic acid byproduct.

-

Wash the filtrate with saturated aqueous NaHCO

or K

-

-

Extraction: Back-extract the aqueous layer with DCM (3x). Combine all organic layers.

-

Drying: Dry the organic phase over anhydrous Na

SO -

Purification: If necessary, purify via column chromatography on silica gel (eluent: DCM -> 5% MeOH/DCM) to yield Pyridine-d5 N-oxide as a hygroscopic solid.

Visualization: Synthesis Pathway[6]

Figure 1: Chemical synthesis pathway for Pyridine-d5 N-oxide via oxidative transformation.

Part 3: Applications in Drug Discovery[7][8]

Internal Standard for Metabolite Quantification

Pyridine moieties are common in FDA-approved drugs (e.g., Sorafenib, Vismodegib). A primary metabolic clearance pathway for these drugs is N-oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4) or Flavin-containing Monooxygenases (FMOs).

Pyridine-d5 N-oxide serves as the ideal Internal Standard (IS) for quantifying these metabolites because:

-

Co-elution: It co-elutes with the non-deuterated metabolite, experiencing the exact same matrix effects (ion suppression/enhancement).

-

Mass Differentiation: The +5 Da shift moves the signal out of the natural isotopic envelope of the analyte.

Mechanistic Toxicology & Stability

Deuterated N-oxides are used to assess the reversibility of the N-oxide reduction pathway. In vivo, N-oxides can be reduced back to the parent amine by aldehyde oxidase or gut microbiota. Using the d5-variant allows researchers to distinguish between the newly formed N-oxide (from a d0-drug) and the reduction of an administered N-oxide probe.

Visualization: DMPK Workflow

Figure 2: Workflow for using Pyridine-d5 N-oxide as an Internal Standard in bioanalysis.

Part 4: Handling & Stability

-

Hygroscopicity: N-oxides are polar and hygroscopic. Exposure to ambient air will result in water uptake, altering the effective weight during preparation of stock solutions.

-

Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon).

-

Solubility: Dissolve in deuterated methanol (MeOD) or DMSO-d6 for NMR characterization. For LC-MS stock solutions, methanol or acetonitrile is recommended.

References

-

Sigma-Aldrich. (n.d.). Pyridine-d5 N-oxide Product Sheet. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12753, Pyridine N-oxide (Non-deuterated parent data). Retrieved from

-

ChemicalBook. (2025). Pyridine-d5 N-oxide CAS 19639-76-0 Properties. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). Pyridine-N-oxide-d5 (CAS 19639-76-0).[5][6][7] Retrieved from

-

Gant, T. G. (2014).[8] Deuterium in Drug Discovery and Development. In Annual Reports in Medicinal Chemistry (Vol. 49). Elsevier. (Contextual grounding for deuterium applications).

Sources

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PYRIDINE-D5 N-OXIDE | 19639-76-0 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Pyridine-d5 N-oxide in common organic solvents.

[1][2][3][4][5]

The solubility behavior of Pyridine-d5 N-oxide is governed by the polarity of the amine oxide functionality (

-

Isotope Effect: The substitution of hydrogen with deuterium (d5) increases the molecular weight (approx. +5 Da) but has a negligible effect on the thermodynamic solubility product (

) compared to the non-deuterated analogue. Therefore, solubility data for Pyridine N-oxide is a valid proxy for the d5-variant. -

Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor. In the presence of atmospheric moisture, the solid rapidly forms hydrates, appearing as a deliquescent oil. This phase change critically alters solubility kinetics and NMR integration accuracy.

Table 1: Solubility Profile in Common Solvents

Data synthesized from synthesis purification steps and polarity indices.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Protic Polar | Water ( | High / Miscible | Strong H-bonding between solvent donors and N-oxide acceptor. |

| Methanol ( | High | Favorable dipole-dipole and H-bonding interactions. | |

| Aprotic Polar | DMSO ( | High | Excellent dipole alignment; preferred for long-term stability. |

| Acetonitrile ( | Moderate - High | Soluble, though less robust than DMSO for high concentrations. | |

| Chlorinated | Dichloromethane (DCM) | Good | Primary solvent for synthesis/extraction; solubilizes via polarizability. |

| Chloroform ( | Good | Soluble; often used for NMR, though trace acid in | |

| Ethers | Diethyl Ether | Sparingly / Insoluble | Used as a "wash" solvent to precipitate the N-oxide from reaction mixtures. |

| THF | Moderate | Soluble, but less effective than chlorinated solvents. | |

| Hydrocarbons | Hexanes / Pentane | Insoluble | Complete polarity mismatch; used to wash away unreacted pyridine. |

Experimental Protocols

Protocol A: Preparation of Anhydrous NMR Standards

Objective: To prepare a quantitative NMR standard solution of Pyridine-d5 N-oxide without introducing water peaks that obscure the analyte signals.

Prerequisites:

-

Glove box or Desiccator (filled with

or activated silica). -

Solvent: DMSO-

(ampulized/dry) or

Step-by-Step Workflow:

-

Drying (Critical): If the Pyridine-d5 N-oxide appears "wet" or oily, it has absorbed water. Recrystallize from dry acetone/ether or dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours.

-

Weighing: Perform weighing in a low-humidity environment. The target concentration for NMR standards is typically 1–5 mg/mL.

-

Dissolution: Add the deuterated solvent (

or DMSO--

Self-Validation Check: Inspect the solution. It should be crystal clear. Any turbidity suggests moisture contamination or salt formation.

-

-

Verification: Run a preliminary

-NMR.-

Pass Criteria: Pyridine-d5 N-oxide is "silent" in

-NMR (except for residual protio-impurities, typically < 0.1%). -

Fail Criteria: A broad water peak appears (approx. 3.3 ppm in DMSO, 1.5/4.8 ppm in

).

-

Protocol B: Solvent Swap for Synthesis

Objective: Transferring Pyridine-d5 N-oxide from an aqueous/synthesis layer to an organic phase.

-

Extraction: Use Dichloromethane (DCM) . The partition coefficient favors DCM over water, especially if the aqueous phase is saturated with NaCl (Salting out).

-

Drying: Dry the DCM layer with anhydrous

(Magnesium sulfate can sometimes coordinate with N-oxides; Sodium sulfate is safer). -

Precipitation: Concentrate the DCM volume to ~10% and add cold Diethyl Ether . The Pyridine-d5 N-oxide will precipitate as a white solid/crystals, leaving non-polar impurities in the mother liquor.

Visualization of Workflows

Diagram 1: Solubility Logic & Solvent Selection

This decision tree guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).

Caption: Decision matrix for solvent selection. Green nodes indicate optimal solvents for the specific stage of the workflow.

Diagram 2: Handling Hygroscopic Standards

A self-validating loop to ensure the integrity of the deuterated standard before use.

Caption: Quality control loop for handling hygroscopic Pyridine-d5 N-oxide. Visual inspection is the first line of defense.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

-

Carl Roth GmbH. (2021). Safety Data Sheet: Pyridine-D5. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12753, Pyridine N-oxide. Link

-

Organic Syntheses. (1953). Pyridine-N-oxide.[2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 4, p.828. Link

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution [pubmed.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

Thermal stability and degradation of Pyridine-d5 N-oxide.

A Technical Guide for Research & Development

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a critical isotopologue used extensively as an internal standard in metabolic studies (specifically cytochrome P450 oxidation tracking) and as a solvent in NMR spectroscopy.[1] While chemically robust under ambient conditions, it possesses the characteristic thermal instability of aromatic N-oxides.[1][2] This guide provides a technical analysis of its thermal degradation profile, outlining the specific risks of deoxygenation and runaway exothermic decomposition, and establishes a self-validating protocol for storage and quality control.[1][2]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

To understand the degradation profile, one must first understand the bond dynamics of the deuterated N-oxide moiety.[1][2]

Structural Dynamics

Unlike pyridine, the N-oxide derivative possesses a dipolar N–O bond.[1][2] The oxygen atom acts as an electron donor to the ring (increasing electron density at the 2- and 4-positions) but also as an electron-withdrawing group via induction.[1][2]

-

Deuterium Isotope Effect: The substitution of Hydrogen with Deuterium (Pyridine-d5) introduces a Kinetic Isotope Effect (KIE).[1][2] While C-D bonds are stronger than C-H bonds (due to lower zero-point energy), the thermal stability of this molecule is governed by the N-O bond , not the C-D bonds.[1][2] Therefore, researchers should not assume Pyridine-d5 N-oxide is significantly more thermally stable than its non-deuterated parent.[1][2]

-

Hygroscopicity: The N-oxide oxygen is a strong hydrogen bond acceptor.[1][2] The molecule is highly hygroscopic.[1][2] Absorbed water lowers the lattice energy, potentially facilitating hydrolysis or acting as a heat sink that masks early-stage decomposition in DSC data.[1][2]

Key Properties Table[1][2]

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | C₅D₅NO | Deuterated analog |

| Molecular Weight | ~100.13 g/mol | Shifted from 95.1 g/mol (d0) |

| Melting Point | 60–66 °C | Low MP implies easy phase transition during storage |

| Boiling Point | ~270 °C (Theoretical) | Decomposes before boiling |

| Decomp.[1][3][4] Onset | > 190–200 °C | Critical Safety Threshold |

| Solubility | High (Water, MeOH, DMSO) | Water promotes trace hydrolysis |

Thermal Stability Profile

The "Energetic Material" Classification

Aromatic N-oxides are thermodynamically unstable relative to their parent heterocycles and molecular oxygen.[1][2] Upon heating, the N-O bond cleavage releases significant energy.[2]

Critical Insight: Differential Scanning Calorimetry (DSC) data for Pyridine N-oxides typically shows a sharp exothermic event starting between 200°C and 280°C.[1] This is a "runaway" reaction risk.[1][2]

-

Warning: Do not attempt to distill Pyridine-d5 N-oxide at atmospheric pressure. It will decompose violently.[1][2]

Decomposition Kinetics

The degradation follows first-order kinetics initially, often accelerating due to autocatalysis if acidic byproducts (NOx) are trapped in the matrix.[1][2]

Degradation Mechanisms[2]

The degradation of Pyridine-d5 N-oxide is not random; it follows specific chemical pathways driven by the weakness of the N-O bond (~65 kcal/mol) compared to the C-D ring bonds.[1][2]

Primary Pathway: Thermal Deoxygenation

The most common degradation route is the loss of the oxygen atom, reverting the molecule to Pyridine-d5.[1][2] This is often catalyzed by trace metals (Cu, Fe) or UV light.[2]

Secondary Pathway: Radical Fragmentation

At high temperatures (>200°C), the ring system can fragment, releasing Nitrogen oxides (NOx) and forming complex tars.[2]

Mechanism Visualization

The following diagram illustrates the transition from the stable N-oxide to its degradation products.

Figure 1: Thermal degradation pathways of Pyridine-d5 N-oxide showing the bifurcation between simple deoxygenation and destructive fragmentation.[1]

Analytical Monitoring & Validation Protocols

As a researcher, you cannot rely on visual inspection alone.[2] Pyridine-d5 (the degradant) is a clear liquid, similar to the N-oxide melt.[1][2] You must use spectroscopic methods to validate integrity.[1][2]

Protocol: 13C-NMR Purity Check

This is the gold standard because it detects the specific chemical shift changes of the ring carbons caused by the loss of the N-oxide oxygen.[1][2]

-

Solvent: D2O or DMSO-d6.

-

Standard: Use an internal standard (e.g., Maleic Acid) if quantitative purity is required.[2]

-

Key Shifts (Approximate):

-

Pyridine-d5 N-oxide: C2/C6 are deshielded (~138 ppm) relative to C3/C5 due to the inductive effect, but shielded relative to free pyridine C2/C6 due to back-donation.[1][2]

-

Pyridine-d5 (Degradant):[1][5][6] C2/C6 shift significantly downfield (~150 ppm).[1][2]

-

Pass Criteria: Absence of peaks corresponding to the free pyridine base.[1][2]

-

Protocol: HPLC-UV/MS

For detecting trace degradation (<1%).[1]

-

Observation: Pyridine N-oxide elutes earlier than pyridine due to higher polarity.[1]

Quality Control Workflow Diagram

Figure 2: Step-by-step Quality Control workflow to verify the integrity of Pyridine-d5 N-oxide prior to experimental use.

Handling, Safety & Storage

Storage Directives

To maximize shelf-life and prevent the formation of degradants that could interfere with metabolic assays:

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The compound is hygroscopic; moisture accelerates degradation.[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.

Safety Hazards

-

Explosion Hazard: Do not heat above 200°C in a closed system.[1][2]

-

Incompatibility: Avoid contact with strong reducing agents (leads to exothermic deoxygenation) and acid anhydrides (can cause rearrangement reactions like the Katritzky rearrangement).[2]

References

-

Carl Roth GmbH. (2023).[1][2] Safety Data Sheet: Pyridine-D5. Retrieved from [Link]

-

American Chemical Society. (2012).[1][2] Pyridine N-Oxides: Reactivity and Synthesis (Baran Lab Group Meeting). Retrieved from [Link]

-

Katritzky, A. R., & Lagowski, J. M. (1971).[2] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1][2][7] (Foundational text on N-oxide thermal stability).

Sources

Mass spectrometry fragmentation pattern of Pyridine-d5 N-oxide.

Technical Guide for Structural Elucidation and Metabolite Identification

Executive Summary

Pyridine-d5 N-oxide (CAS: 19639-76-0) is a stable, isotopically labeled derivative of pyridine N-oxide, widely utilized as an internal standard in quantitative LC-MS/MS assays and as a metabolic probe in cytochrome P450 (CYP) studies. Its utility stems from the kinetic isotope effect (KIE) and the distinctive mass shift (+5 Da) it provides relative to the non-deuterated analog.

This guide details the fragmentation mechanics of Pyridine-d5 N-oxide under Electron Ionization (EI) and Electrospray Ionization (ESI-CID). Understanding these pathways is critical for distinguishing N-oxidation from hydroxylation in drug metabolism studies and for validating analytical methods.

Chemical Identity & Properties

Before analyzing fragmentation, the structural baseline must be established to accurately assign mass shifts.

| Property | Pyridine-h5 N-oxide (Unlabeled) | Pyridine-d5 N-oxide (Labeled) |

| Formula | ||

| Molecular Weight | 95.10 g/mol | 100.13 g/mol |

| Monoisotopic Mass | 95.0371 Da | 100.0685 Da |

| Key Structural Feature | Aromatic N-oxide ( | Fully deuterated aromatic ring ( |

Instrumentation & Ionization Conditions

The fragmentation patterns described below are observed under:

-

Electron Ionization (EI): 70 eV. Hard ionization yielding radical cations (

). -

Electrospray Ionization (ESI): Positive mode (

).[1] Collision-Induced Dissociation (CID) yields even-electron fragments.

Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of Pyridine-d5 N-oxide is governed by the lability of the N-O bond and the stability of the aromatic sextet. There are three primary pathways: Deoxygenation , Ring Contraction (Rearrangement) , and Secondary Fragmentation .

Pathway A: Deoxygenation (The "Diagnostic" Loss)

The most characteristic feature of heteroaromatic N-oxides is the loss of the oxygen atom.

-

Mechanism: Homolytic cleavage of the

bond. -

Transition: The molecular ion (

100) loses a neutral Oxygen atom (16 Da). -

Result: Formation of the Pyridine-d5 radical cation (

84). -

Significance: This confirms the N-oxide functionality. If the compound were a hydroxylated pyridine (e.g., Pyridin-ol), loss of Oxygen (16) is chemically difficult; loss of CO (28) or OH (17) would be preferred.

Pathway B: The "Oxygen Walk" & Ring Contraction

N-oxides are photochemically and thermally active. Under ionization energy, the oxygen atom does not merely leave; it can induce rearrangement.

-

Rearrangement: The N-oxide isomerizes to an unstable oxaziridine intermediate, which expands to a 1,2-oxazepine or rearranges to 2-pyridone-d5 .

-

Fragmentation: The 2-pyridone-d5 tautomer loses Carbon Monoxide (

). -

Mass Shift: Loss of 28 Da (

). Note that the Carbon is part of the ring, but the Oxygen originates from the N-oxide. -

Result: Formation of the Pyrrole-d5 cation (

72).

Pathway C: Secondary Fragmentation (Loss of DCN)

Following Deoxygenation (Pathway A), the resulting Pyridine-d5 ion (

-

Mechanism: Ring opening and expulsion of Deuterated Hydrogen Cyanide (DCN).

-

Mass Calculation: DCN =

Da. -

Transition:

. -

Result: Formation of the cyclobutadiene-d4 radical cation (

).

Visualizing the Fragmentation Tree

The following diagram illustrates the connectivity and mass transitions for Pyridine-d5 N-oxide.

Figure 1: EI-MS Fragmentation tree of Pyridine-d5 N-oxide showing primary deoxygenation and rearrangement pathways.

Comparative Mass Spectral Data

To validate the presence of the deuterated standard, compare the observed peaks against the theoretical shifts from the non-deuterated analog.

| Fragment Identity | Transition (Loss) | Pyridine-h5 N-oxide ( | Pyridine-d5 N-oxide ( | |

| Molecular Ion ( | - | 95 | 100 | +5 |

| Loss of O (16) | 79 | 84 | +5 | |

| Loss of CO (28) | 67 | 72 | +5 | |

| Loss of HCN/DCN | 52 | 56 | +4* |

*Note: The mass difference drops to +4 in the final step because the lost neutral fragment (DCN) carries away one Deuterium atom, whereas HCN carries away one Hydrogen.

Experimental Protocol: Metabolite ID Workflow

When using Pyridine-d5 N-oxide to identify N-oxide metabolites in complex matrices (e.g., plasma, microsomes), follow this logic flow to ensure high specificity.

Figure 2: Logical workflow for distinguishing N-oxides from hydroxylated metabolites using MS/MS fragmentation patterns.

Protocol Validation Steps

-

Blank Injection: Inject pure solvent to ensure no carryover of

100. -

Standard Injection: Inject 1 µM Pyridine-d5 N-oxide in 50:50 Methanol:Water.

-

Source Optimization: Adjust Cone Voltage (or Declustering Potential).

-

Low Voltage (20V): Maximizes

. -

High Voltage (50V+): Induces in-source fragmentation, artificially increasing the

84 signal. Caution: Keep voltage low to prevent false negatives in stability studies.

-

-

Interference Check: Monitor

84. If high baseline exists, check for non-oxidized Pyridine-d5 contamination in the source.

References

-

Structural Analysis of N-oxides

- Ma, Y. L., et al. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution.

-

General Fragmentation of N-oxides

-

Metabolite Distinction (N-oxide vs Hydroxyl)

-

Kulkarni, S., et al. (2025).[3] Mass spectra analysis of N-oxides of Chemical Weapons Convention related aminoethanols. ResearchGate.

-

-

Chemical Data & Properties

Sources

Pyridine-d5 N-oxide: Spectral Characterization & Synthesis Guide

Executive Summary

Pyridine-d5 N-oxide (CAS: 7291-22-7 for Pyridine-d5, N-oxide specific CAS varies by enrichment) is a specialized deuterated isotopomer used primarily in two critical domains of pharmaceutical research: as a metabolic reference standard for identifying N-oxide metabolites (a common Phase I metabolic pathway) and as a polar, non-protic NMR solvent for specific organometallic complexes.[1]

This guide provides the definitive spectral fingerprints (

Part 1: The Isotopic Signature (Spectral Data)

The characterization of Pyridine-d5 N-oxide relies on observing the "silence" in the proton channel (except for specific residual peaks) and the unique multiplet splitting in the carbon channel caused by Carbon-Deuterium (

H NMR Data (Residual & Reference)

In a fully deuterated sample (

Table 1:

| Position | Proton Assignment | Chemical Shift ( | Multiplicity | Integration (Residual) |

| Ar-H | 8.25 – 8.27 | Multiplet (d) | Trace | |

| Ar-H | 7.40 – 7.44 | Multiplet (t) | Trace | |

| Ar-H | 7.35 – 7.37 | Multiplet (t) | Trace |

Technical Note: Upon N-oxidation, the

-protons of pyridine typically shift upfield (from ~8.60 ppm in pyridine to ~8.25 ppm in the N-oxide) due to the increased electron density donated by the oxygen into the ring system, shielding the ortho-positions.[1]

C NMR Data (The Definitive Fingerprint)

The

Table 2:

| Position | Carbon Assignment | Chemical Shift ( | Multiplicity | |

| C -D | 138.3 – 138.6 | Triplet ( | ~24 - 26 | |

| C -D | 125.4 – 125.6 | Triplet ( | ~24 - 26 | |

| C -D | 125.1 – 125.3 | Triplet ( | ~24 - 26 |

Isotope Shift: Deuterated carbons typically exhibit a slight upfield isotope shift (

toppm) compared to their proteo-analogs.[1] The values above account for this shift relative to standard Pyridine N-oxide ( ppm).[1]

Spectral Logic Visualization

The following diagram illustrates the interpretation logic for validating Pyridine-d5 N-oxide purity.

Figure 1: Decision logic for spectral validation of Pyridine-d5 N-oxide.

Part 2: Synthesis Protocol (mCPBA Oxidation)

To synthesize Pyridine-d5 N-oxide with high isotopic fidelity, we utilize meta-Chloroperoxybenzoic acid (mCPBA).[1] This method is preferred over H

Reagents & Equipment

-

Substrate: Pyridine-d5 (

, Aldrich/CIL).[1][3] -

Oxidant: mCPBA (

, balance is m-chlorobenzoic acid/water).[1] -

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Scavenger: Potassium Carbonate (K

CO

Step-by-Step Methodology

-

Preparation (0°C): Dissolve Pyridine-d5 (1.0 eq) in anhydrous DCM (10 mL/g). Cool the solution to 0°C in an ice bath.

-

Why: Controlling temperature prevents over-oxidation or side reactions.[1]

-

-

Addition: Slowly add mCPBA (1.2 eq) dissolved in DCM dropwise over 30 minutes.

-

Observation: A white precipitate (

-chlorobenzoic acid byproduct) may begin to form.[1]

-

-

Reaction (RT): Allow the mixture to warm to Room Temperature (RT) and stir for 12-18 hours.

-

Workup (Critical for Purity):

-

Filtration: Filter off the solid

-chlorobenzoic acid.[1] -

Scavenging: Wash the organic filtrate with saturated aqueous NaHCO

(3x) to remove excess mCPBA and acid byproducts.[1] -

Note: Pyridine N-oxide is water-soluble.[1] To avoid yield loss, do not use excessive water volumes, or back-extract the aqueous layer with DCM/Chloroform multiple times.[1]

-

Alternative (Anhydrous): Pass the crude reaction mixture through a column of Basic Alumina.[1] The mCPBA/acid stays on the column; the N-oxide elutes.[1]

-

-

Isolation: Dry the combined organic layers over anhydrous Na

SO-

Product: Off-white hygroscopic solid or deliquescent oil.[1]

-

Part 3: Applications in Drug Discovery

Metabolite Identification (MetID)

Nitrogen-containing heterocycles are ubiquitous in FDA-approved drugs.[1] The oxidation of the pyridine nitrogen to an N-oxide is a standard Phase I metabolic transformation mediated by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).[1]

-

The Problem: In LC-MS/MS analysis, an N-oxide metabolite (

) can sometimes be confused with hydroxylated metabolites ( -

The Solution: Using Pyridine-d5 N-oxide as a surrogate or internal standard allows researchers to map the specific retention time shift and fragmentation behavior of the N-oxide moiety without interference from the drug's own proton signals.[1]

Synthesis Workflow Diagram

Figure 2: Optimized synthesis workflow for deuterated N-oxides.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Authoritative source for residual solvent peaks and coupling constants).[4]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12020, Pyridine N-oxide.[1] [Link] (Source for general physicochemical properties and proteo-analog spectral data).

-

Charette, A. B. (2001).[1] Pyridine N-Oxide.[1][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link] (Comprehensive review of reactivity and synthesis).

Sources

- 1. youtube.com [youtube.com]

- 2. ukisotope.com [ukisotope.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. baranlab.org [baranlab.org]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Note: Enhanced LC-MS/MS Sensitivity for Pyridine N-Oxides via O-Methylation Charge-Tagging

Abstract

Pyridine N-oxides (PNOs) are critical analytes in drug metabolism (CYP450 oxidation products) and genotoxic impurity profiling. However, their analysis by LC-MS is plagued by poor retention on Reverse Phase Liquid Chromatography (RPLC) and erratic ionization efficiency in Electrospray Ionization (ESI) due to their low basicity (pKa ~0.8) and thermal instability. This application note details a robust O-Methylation Derivatization Protocol using Methyl Iodide (MeI). This reaction converts neutral/zwitterionic PNOs into N-methoxypyridinium salts , creating a permanent cationic charge tag. This modification prevents in-source fragmentation, significantly enhances ESI+ sensitivity (up to 50-fold), and improves chromatographic retention behavior.

Introduction: The "Silent" Metabolite Challenge

In pharmaceutical development, identifying N-oxide metabolites is essential for mass balance studies and safety assessments. However, PNOs present a "perfect storm" of analytical challenges:

-

Ionization Suppression: Unlike their parent pyridines (pKa ~5.2), PNOs are extremely weak bases (pKa ~0.79). In standard LC-MS mobile phases (pH 2.7–3.5), they remain largely neutral, leading to poor protonation efficiency in ESI+.

-

In-Source Fragmentation: PNOs are thermally labile. In the high-temperature environment of an ESI source, they often undergo deoxygenation (

, -16 Da), mimicking the parent drug and leading to false negatives or misidentification. -

Chromatographic Breakthrough: Due to high polarity, PNOs often elute in the void volume of C18 columns, co-eluting with unretained matrix salts that cause severe signal suppression.

The Solution: Charge-Tagging

By alkylating the oxygen atom of the N-oxide, we "lock" the molecule into a permanently charged state (

Mechanism of Action

The derivatization utilizes a nucleophilic substitution (

Reaction Scheme

The following diagram illustrates the transformation of a generic Pyridine N-oxide to its N-methoxy pyridinium derivative.

Caption: Reaction pathway for the conversion of neutral Pyridine N-oxide to the permanently charged N-methoxy pyridinium cation.

Experimental Protocol

Reagents and Materials[1][2][3][4][5]

-

Substrate: Biological extract or API impurity fraction containing Pyridine N-oxide.

-

Derivatizing Agent: Methyl Iodide (MeI) (Sigma-Aldrich, >99%). Warning: Carcinogenic and volatile.

-

Solvent: Acetonitrile (ACN), LC-MS grade.

-

Quenching Agent: Ammonium Acetate (10 mM in water).

-

Vessels: Amber glass vials with PTFE-lined screw caps (to prevent photolysis and evaporation).

Step-by-Step Derivatization Workflow

Caption: Operational workflow for the O-methylation of Pyridine N-oxides prior to LC-MS analysis.

Detailed Procedure

-

Preparation: Evaporate the sample containing the N-oxide (e.g., 100 µL of plasma extract) to dryness under a gentle stream of nitrogen at 30°C.

-

Reaction: Reconstitute the residue in 100 µL of Acetonitrile. Add 10 µL of Methyl Iodide.

-

Note: Perform this step in a fume hood. MeI is highly volatile.

-

-

Incubation: Cap the vial immediately and tightly. Vortex for 10 seconds. Incubate in a heating block at 60°C for 45 minutes .

-

Clean-up: Remove the vial and allow it to cool to room temperature. Uncap and evaporate the solvent/reagent mixture to dryness under nitrogen.

-

Benefit: Methyl Iodide is volatile (b.p. 42°C). Evaporation effectively removes the excess reagent, eliminating the need for solid-phase extraction (SPE) in most cases.

-

-

Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Vortex well.

LC-MS/MS Method Parameters

Because the derivative is a permanent cation, it behaves differently from the native N-oxide. Standard C18 methods may still result in early elution unless ion-pairing is used. HILIC is strongly recommended for the best retention and sensitivity.

Recommended HILIC Conditions

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent zwitterionic HILIC phase.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

-

Gradient:

-

0-1 min: 95% B (Isocratic hold for retention)

-

1-5 min: 95% B -> 60% B

-

5-6 min: 60% B (Wash)

-

6.1 min: 95% B (Re-equilibration)

-

-

Detection: ESI Positive Mode (ESI+).[4]

Data Analysis: Mass Shift Calculation

The derivatization adds a methyl group (

| Analyte State | Formula | Theoretical Mass | Observed Ion (ESI+) |

| Native N-Oxide | |||

| Derivatized |

Note: The mass shift observed in the spectrum is +14 Da relative to the neutral N-oxide mass, or +15 Da relative to the unoxidized parent pyridine.

Validation & Results

Specificity

The reaction is highly specific to nucleophilic nitrogens and oxygens.

-

Parent Pyridines: Will also react to form

-methyl pyridinium salts. -

Differentiation: The derivatized N-oxide (

-methoxy) and derivatized parent (

Sensitivity Enhancement

In comparative studies using model compounds (e.g., Nicotinamide N-oxide), the derivatized method demonstrated:

-

Signal-to-Noise (S/N) Improvement: >25-fold increase compared to native analysis.

-

LOD/LLOQ: Reduced from 5 ng/mL (Native) to 0.1 ng/mL (Derivatized).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to moisture. | Ensure ACN is anhydrous. MeI hydrolyzes slowly in water. |

| Peak Broadening | Column overload or ion-pairing mismatch. | Reduce injection volume. Use HILIC or add 5mM Ammonium Formate. |

| Source Contamination | Excess MeI entering MS. | Ensure "Evaporation to Dryness" step (Step 4) is complete. |

| Parent Drug Interference | Parent drug also methylating. | Monitor specific transitions. The mass difference (16 Da) is preserved. |

References

-

Lalancette, R. A., et al. (1978).[1] "The structure of N-methylpyridinium iodide." Acta Crystallographica Section B, 34(9), 2950-2953.

-

Chacko, S. A., et al. (2015). "Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative." Journal of Chromatography A, 1388, 284-289.

-

Ma, B., et al. (2015). "Metal-free Methylation of a Pyridine N-oxide C-H Bond by Using Peroxides." The Journal of Organic Chemistry, 80(21).

-

Baran, P. A., et al. (2019). "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions." The Journal of Physical Chemistry A, 123(51), 10961–10972.

Sources

Application Note: High-Fidelity Characterization of Pyridine-d5 N-oxide using 2D NMR (HSQC, HMBC)

Abstract

Characterizing fully deuterated heterocycles like Pyridine-d5 N-oxide (PNO-d5) presents a unique paradox in Nuclear Magnetic Resonance (NMR). Standard 2D techniques (HSQC, HMBC) rely on

Theoretical Framework: The "Silent" Scaffold

To interpret 2D NMR data of PNO-d5, one must distinguish between the Bulk Lattice (the deuterated majority) and the Residual Isotopomers (the protonated minority).

The Deuterium Isotope Effect

In the bulk molecule (

-

C Direct Detection: Carbons appear as multiplets (1:1:1 triplets or 1:2:3:2:1 pentets) due to scalar coupling (

-

Isotope Shift: The replacement of H with D causes a slight upfield shift in the

C spectrum (typically

The Residual Isotopomer Logic (HSQC/HMBC)

Standard HSQC/HMBC sequences use Inverse Detection (transferring magnetization

-

The Bulk (

): No protons exist to initiate magnetization transfer. The bulk material is silent in these experiments. -

The Residual (

): We detect only the molecules where H-D exchange was incomplete (e.g., Pyridine-d4-h1 N-oxide). -

Result: The 2D spectrum acts as a high-sensitivity "impurity filter," mapping only the defects in the deuterated lattice.

Experimental Protocol

Sample Preparation

PNO-d5 is hygroscopic.[1] Water suppression is often required if the sample has been exposed to air, as the HDO signal can obscure the H-3/H-4 region.

-

Solvent: Use CDCl

(99.8% D) or D -

Concentration: High concentration is required to detect residuals.

-

Recommended: 20–30 mg in 600

L solvent.

-

-

Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

The critical optimization lies in the coupling constant (

| Parameter | Value | Rationale |

| Temperature | 298 K | Standardize chemical shifts. |

| Pulse Sequence (HSQC) | hsqcetgpsisp2 | Sensitivity enhanced, adiabatic pulses for broad bandwidth. |

| Pulse Sequence (HMBC) | hmbcgplpndqf | Gradient selected, low-pass J-filter to suppress 1-bond correlations. |

| HSQC | 185 Hz | |

| HMBC | 8 Hz | Optimized for 2-3 bond connectivity. |

| Relaxation Delay (D1) | 2.0 - 3.0 s | Ensure full relaxation of residual protons (often slower than bulk). |

| Scans (NS) | 32 - 64 | Increased NS required to lift the <0.2% residual signals above noise. |

Workflows and Logic Pathways

Experimental Workflow

The following diagram illustrates the decision tree for characterizing PNO-d5, distinguishing between checking the bulk structure (Carbon NMR) and the isotopic purity (HSQC/HMBC).

Figure 1: Decision matrix for selecting the correct NMR modality based on analytical goals.

Magnetization Transfer Logic (HSQC)

Understanding why we see what we see:

Figure 2: Mechanism of "Isotopomer Filtration." Standard HSQC acts as a filter, ignoring the bulk deuterated species.

Data Analysis & Interpretation

When analyzing the HSQC of Pyridine-d5 N-oxide, you are mapping the residual protons .

Chemical Shift Table (Reference)

Note: Values are for the non-deuterated analog in CDCl

| Position | Atom | Multiplicity (Bulk | Description | ||

| 2, 6 | 8.25 - 8.30 | 138.5 | Triplet (1:1:1) | Deshielded by | |

| 4 | 7.50 - 7.60 | 125.3 | Triplet (1:1:1) | Para position.[2] Often overlaps with H-3/5 in 1D, resolved in HSQC. | |

| 3, 5 | 7.35 - 7.40 | 125.5 | Triplet (1:1:1) | Shielded relative to |

Interpreting the Cross-Peaks

-

Singlets in F1 (

C): Even though the bulk solvent carbons are coupled to deuterium (triplets), the HSQC cross-peak represents a C-H bond . In that specific isotopomer, there is no deuterium attached to that carbon. Therefore, the carbon signal in the HSQC F1 dimension appears as a singlet (or doublet if coupled to remote fluorines/phosphorus, which is not applicable here). -

HMBC Correlations:

-

H2

C4: Strong 3-bond correlation. -

H2

C3: 2-bond correlation (often weaker in heteroaromatics). -

H4

C2/6: Critical for confirming the symmetry of the ring.

-

Troubleshooting & Validation

| Issue | Diagnosis | Corrective Action |

| Missing | The C2/6 coupling is likely >180 Hz. Set cnst2 (Bruker) to 185 Hz. | |

| Phase Twisted Peaks | Off-resonance effects | Ensure the |

| "Ghost" Peaks | Folding/Aliasing | The spectral width (SW) in F1 ( |

| No Signal | High Purity | If the sample is >99.95% D, residuals may be below the detection limit of a standard HSQC. Switch to Cryoprobe or increase NS to 128. |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations).

-

BMRB (Biological Magnetic Resonance Data Bank). Entry for Pyridine N-oxide. (Chemical shift verification).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Spin-Spin Splitting in Heterocycles).

Sources

Pyridine-d5 N-oxide for quantifying tobacco-specific nitrosamines.

Abstract

This application note details the protocol for the quantification of Pyridine-N-oxide (PNO) in tobacco smoke condensates and filler using Pyridine-d5 N-oxide as the Internal Standard (IS). While Tobacco-Specific Nitrosamines (TSNAs) like NNK and NNN are traditionally quantified using their specific deuterated analogs (e.g., NNK-d4), Pyridine-N-oxide serves as a critical marker for the oxidative degradation of the pyridine ring, a pathway distinct from but parallel to nitrosation. This guide elucidates the use of Pyridine-d5 N-oxide to correct for matrix suppression in the analysis of oxidized alkaloids, providing a comprehensive profile of the tobacco matrix when coupled with standard TSNA analysis.

Scientific Rationale & Mechanism

The Role of Pyridine-d5 N-oxide

In quantitative mass spectrometry, the "Gold Standard" is Isotope Dilution Mass Spectrometry (IDMS). For the analysis of Pyridine-N-oxide, Pyridine-d5 N-oxide is the requisite internal standard. It shares identical physicochemical properties (pKa, solubility, retention time) with the target analyte but is mass-resolved by +5 Da.

-

Correction of Matrix Effects: Tobacco extracts are complex, containing thousands of alkaloids, sugars, and phenolic compounds. These cause ion suppression in the electrospray source (ESI). Pyridine-d5 N-oxide experiences the exact same suppression as the analyte, allowing for precise normalization.

-

Differentiation from TSNAs: Users must distinguish between nitrosation (forming TSNAs like NNK) and oxidation (forming N-oxides). While specific deuterated TSNAs (e.g., NNN-d4) are required for regulatory TSNA reporting (FDA/CORESTA), Pyridine-d5 N-oxide is used to quantify the background oxidation level of the pyridine ring system.

Chemical Pathway Visualization

The following diagram illustrates the divergence between the Nitrosation pathway (TSNAs) and the Oxidation pathway (Pyridine N-oxides), highlighting where the Pyridine-d5 N-oxide standard applies.

Figure 1: Divergence of oxidative and nitrosation pathways in tobacco alkaloids. Pyridine-d5 N-oxide is the specific internal standard for the oxidative branch.

Chemical Profile & Reagents

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Role |

| Pyridine-N-oxide | C₅H₅NO | 95.0371 | Target Analyte |

| Pyridine-d5 N-oxide | C₅D₅NO | 100.0685 | Internal Standard |

| Ammonium Acetate | NH₄CH₃CO₂ | 77.08 | Mobile Phase Buffer |

| Methanol (LC-MS) | CH₃OH | 32.04 | Extraction Solvent |

Reagent Preparation:

-

Stock IS Solution (1 mg/mL): Dissolve 10 mg of Pyridine-d5 N-oxide (Sigma-Aldrich/CIL) in 10 mL of Methanol. Store at -20°C.

-

Working IS Solution (1 µg/mL): Dilute the Stock IS 1:1000 in Methanol. This will be spiked into samples prior to extraction.[1]

Experimental Protocol

Sample Preparation (Tobacco Filler/Smoke Condensate)

This protocol uses a "Dilute-and-Shoot" approach compatible with modern high-sensitivity triple quadrupoles, minimizing analyte loss.

-

Weighing: Accurately weigh 250 mg of ground tobacco filler (or one Cambridge Filter Pad for smoke) into a 50 mL centrifuge tube.

-

Spiking (Critical Step): Add 50 µL of the Pyridine-d5 N-oxide Working IS Solution (1 µg/mL) directly onto the sample matrix.

-

Why? Adding IS before extraction corrects for extraction efficiency losses.

-

-

Extraction: Add 10 mL of 100 mM Ammonium Acetate in Water:Methanol (50:50 v/v).

-

Agitation: Shake on a wrist-action shaker for 45 minutes at 200 rpm.

-

Clarification: Centrifuge at 4,500 x g for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

LC-MS/MS Methodology

Pyridine oxides are polar. While Reverse Phase (C18) can be used, HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and peak shape for N-oxides.

LC Conditions:

-

System: UPLC/UHPLC Binary Pump.

-

Column: Waters BEH HILIC (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Gradient Profile:

| Time (min) | %A (Aqueous) | %B (Organic) | Curve |

|---|---|---|---|

| 0.00 | 5 | 95 | Initial |

| 1.00 | 5 | 95 | Hold |

| 4.00 | 40 | 60 | Linear |

| 4.50 | 50 | 50 | Wash |

| 5.00 | 5 | 95 | Re-equilibrate |

MS/MS Parameters (ESI Positive Mode):

-

Source Temp: 150°C

-

Desolvation Temp: 500°C

-

Capillary Voltage: 3.0 kV

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Dwell (s) |

| Pyridine-N-oxide | 96.0 | 79.0 | 25 | 20 | 0.05 |

| Pyridine-d5 N-oxide (IS) | 101.0 | 84.0 | 25 | 20 | 0.05 |

| NNK (Reference) | 208.1 | 122.1 | 30 | 18 | 0.05 |

Note: The transition 96->79 corresponds to the loss of the oxygen atom (M-17) or loss of OH, characteristic of N-oxides.

Analytical Workflow Diagram

Figure 2: Step-by-step workflow for the extraction and quantification of Pyridine-N-oxide using Pyridine-d5 N-oxide as the internal standard.

Validation & Quality Control

To ensure the trustworthiness of the data (E-E-A-T), the following QC steps are mandatory:

-

Linearity: Construct a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL. The correlation coefficient (

) must be -

Internal Standard Response: Monitor the peak area of Pyridine-d5 N-oxide in all samples. A variation of

compared to calibration standards indicates significant matrix effects or extraction errors. -

Carryover: Inject a solvent blank immediately after the highest standard. Pyridine N-oxide area in the blank must be

of the LOQ. -

Accuracy: Run a Quality Control (QC) sample (spiked matrix) every 10 samples. Calculated concentration must be within

of the nominal value.

References

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Quantification of TSNAs in Tobacco. Retrieved from [Link]

-

CORESTA. (2023).[2] Recommended Method No. 72: Determination of Tobacco Specific Nitrosamines in Smokeless Tobacco Products by LC-MS/MS. Retrieved from [Link]

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyridine-d5 N-oxide In-Source Fragmentation

Status: Operational Ticket ID: #ISF-PYR-D5-NOX Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely here because you are observing a "ghost" signal for Pyridine-d5 (m/z 84) in samples where you only spiked Pyridine-d5 N-oxide (m/z 100), or you are noticing poor linearity for your N-oxide internal standard.

The Diagnosis: This is a classic case of In-Source Fragmentation (ISF) . Pyridine-d5 N-oxide is thermally labile. In the high-energy environment of an Electrospray Ionization (ESI) or APCI source, the N-O bond can cleave before the ion enters the mass analyzer. This creates an artifactual signal that mimics the reduced metabolite.

This guide provides the diagnostic steps to confirm ISF and the engineering controls to mitigate it.

Module 1: Diagnosis & Validation

Q: How do I distinguish between actual chemical degradation and In-Source Fragmentation?

A: You must rely on Chromatographic Alignment . ISF occurs inside the mass spectrometer source, after the column. Therefore, the fragment will travel through the column at the retention time (RT) of the parent (N-oxide) but be detected at the mass of the product (Pyridine-d5).

The "RT Shift" Test:

-

Inject a pure standard of Pyridine-d5 N-oxide (m/z 100).

-

Monitor two channels:

-

Channel A: m/z 100 (Parent)

-

Channel B: m/z 84 (Fragment/Reduced form)

-

-

Analyze the peaks:

-

Scenario 1 (ISF): You see a peak in Channel B (m/z 84) that aligns perfectly with the retention time of the peak in Channel A.

-

Scenario 2 (Chemical Impurity): You see a peak in Channel B that elutes at a different retention time (likely earlier, as pyridine is less polar than its N-oxide).

-

Q: Why is this happening?

A: The N-oxygen bond is coordinate covalent and susceptible to thermal deoxygenation. When the ESI source applies heat (desolvation gas) and voltage (declustering potential), it imparts internal energy to the molecule. If this energy exceeds the bond dissociation energy of the N-O bond, the oxygen is lost as a neutral species, leaving the charged Pyridine-d5 ion.

Visualizing the Mechanism

Figure 1: Mechanism distinguishing In-Source Fragmentation (ISF) from true metabolic reduction based on Retention Time (RT).[1]

Module 2: Source Optimization

Q: Which parameters should I tune to stop the fragmentation?

A: You need to "soften" the ionization. The goal is to provide just enough energy to desolvate the droplet without breaking the N-O bond.

Optimization Protocol: Perform a "ramp study" using flow injection analysis (FIA) of the pure N-oxide standard while monitoring the ratio of m/z 84 to m/z 100.

| Parameter | Function | Adjustment Direction | Risk of Over-Adjustment |

| Source Temperature | Evaporates solvent | DECREASE (e.g., 500°C | Incomplete desolvation, high background noise, droplet spikes. |

| Declustering Potential (DP) / Fragmentor | Accelerates ions in vacuum | DECREASE (e.g., 100V | Loss of overall sensitivity (transmission efficiency drops). |

| Curtain / Cone Gas | Protects vacuum from neutrals | INCREASE | Can mechanically disrupt the spray stability if too high. |

| Collision Energy (CE) | Fragment ions in Q2 | N/A (Set to 0 for Q1 scans) | Ensure you aren't accidentally fragmenting in the collision cell. |

Q: I lowered the temperature, but the signal for the parent (m/z 100) also dropped. What now?

A: This is the "Sensitivity-Stability Trade-off." N-oxides are polar and hold onto water. Lower temperatures reduce fragmentation but also reduce the efficiency of removing the solvation shell.

-

Solution: Compromise. Find the temperature where the ISF ratio (m/z 84 / m/z 100) is stable (<5%), even if absolute sensitivity is 20-30% lower. You can compensate for sensitivity by increasing injection volume or using a more sensitive column geometry (e.g., 1.7 µm particle size for sharper peaks).

Module 3: Chromatographic Resolution

Q: Can I ignore ISF if I separate the peaks?

A: Yes, absolutely. This is the most robust solution. If your chromatography separates the Pyridine-d5 N-oxide (Parent) from the Pyridine-d5 (Metabolite), then the ISF artifact will appear at the Parent's retention time. You can simply exclude that retention time window from the integration of the Metabolite channel.

Chromatography Tips for Pyridine N-oxides:

-

Column Choice: Pyridine is basic. Use a high-pH stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) and run at pH 9-10. This suppresses ionization of the pyridine nitrogen in solution, increasing retention and improving peak shape.

-

Mobile Phase: Avoid acidic modifiers if possible, or keep them low (0.05% Formic Acid). High acid concentrations can sometimes catalyze degradation in the source.

Troubleshooting Workflow

Figure 2: Decision tree for isolating and resolving In-Source Fragmentation issues.

Module 4: Quantification & Data Integrity

Q: How does this affect my standard curve?

A: If ISF is present, your Internal Standard (Pyridine-d5 N-oxide) signal is being split between m/z 100 and m/z 84.

-

Impact: The area count for the IS (m/z 100) will be lower than it should be.

-

Correction: As long as the % fragmentation is constant across the entire run (standards, QCs, and samples), the Internal Standard method will self-correct. The ratio of Analyte/IS will remain valid because the IS is affected equally in all samples.

-

Warning: If your matrix (plasma/urine) causes "matrix suppression" that differentially affects the source temperature (e.g., by changing droplet evaporation rates), the ISF rate might shift between standards and samples. This is why Source Optimization (Module 2) is critical to minimize the fragmentation baseline.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[2][3][4] [Link]

- Xu, X., et al. (2005). In-source fragmentation of pharmaceutical N-oxides in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. (Note: Validates the thermal mechanism of N-oxide loss in ESI).

- Tong, X., et al. (2001). Mechanism of in-source collision-induced dissociation of N-oxides. Journal of the American Society for Mass Spectrometry.

-

Li, Y., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. BioRxiv. [Link]

Sources

Overcoming matrix effects with Pyridine-d5 N-oxide in complex samples.

Product Focus: Pyridine-d5 N-oxide (Stable Isotope-Labeled Internal Standard) Application: Bioanalysis of Pyridine N-oxides and Nitrogen-containing Heterocycles via LC-MS/MS Document ID: TSC-2025-PYR-D5

Core Mechanism: Why Pyridine-d5 N-oxide?

The Challenge: Ion Suppression in Complex Matrices

In LC-MS/MS analysis of biological fluids (plasma, urine, microsomes), "Matrix Effects" (ME) occur when co-eluting undetected components (phospholipids, salts, proteins) alter the ionization efficiency of your target analyte.[1] This leads to inaccurate quantification, often manifesting as signal suppression (loss of sensitivity) or enhancement.

The Solution: The "Gold Standard" Correction

Pyridine-d5 N-oxide is the deuterated analog of Pyridine N-oxide. It serves as the ideal Internal Standard (IS) because it provides kinetic and ionization symmetry :

-

Chromatographic Co-elution: Due to its nearly identical physicochemical properties, it co-elutes with the target analyte.

-

Ionization Mimicry: It experiences the exact same competition for charge in the electrospray droplet. If the matrix suppresses the analyte by 40%, it suppresses the Pyridine-d5 N-oxide by 40%.

-

Ratio Stability: Because both signals are affected equally, the ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualizing the Mechanism

The following diagram illustrates how the Stable Isotope Labeled (SIL) IS corrects for matrix interference during the Electrospray Ionization (ESI) process.

Figure 1: Mechanism of Matrix Effect Compensation. The IS tracks ionization fluctuations in real-time.

Troubleshooting Guide & FAQs

Issue 1: Signal Instability & "Ghost" Peaks

Symptom: You detect a signal for Pyridine (the reduced form) in a sample that should only contain Pyridine N-oxide, or your IS signal varies wildly.

Root Cause: In-Source Reduction N-oxides are thermally labile. In the high-temperature environment of an ESI source (or heated capillary), Pyridine-d5 N-oxide can lose its oxygen, reducing back to Pyridine-d5. This creates false positives for the parent amine and reduces the signal of the N-oxide.

Corrective Action:

-

Lower Source Temperature: Reduce the desolvation gas temperature (e.g., from 500°C to 350°C) and check if the "reduced" signal decreases.

-

Optimize Declustering Potential: High cone voltages can induce fragmentation before the quadrupole. Ramp the voltage down to the minimum required for stable transmission.

-

Monitor Transitions: Ensure your MRM transition is specific to the N-oxide (e.g., loss of oxygen or specific ring fragmentation) and not a generic fragment shared by the reduced pyridine.

Issue 2: Retention Time Shift (Deuterium Isotope Effect)

Symptom: The Pyridine-d5 N-oxide elutes slightly earlier (1–3 seconds) than the non-labeled analyte.

Root Cause: The C-D bond is shorter and more stable than the C-H bond, slightly reducing the lipophilicity of the molecule. In high-efficiency Reverse Phase LC (RPLC), this can cause separation. If the shift moves the IS out of the specific "suppression zone" of the matrix, the correction fails.

Corrective Action:

-

Check the Matrix Factor (MF): If the peaks are separated, calculate the MF for both (see Protocol below). If they differ by >15%, the IS is not valid.

-

Switch to HILIC: Hydrophilic Interaction Liquid Chromatography often minimizes the deuterium isotope retention shift compared to C18 RPLC.

-

Flatten the Gradient: A shallower gradient slope can sometimes re-align the elution profiles or ensure the matrix background is more uniform across the shift.

Issue 3: Low Recovery vs. Matrix Suppression